molecular formula C10H7NO3S B12189652 Spiro[1,3-oxathiolane-2,3'-indoline]-5,7-dione

Spiro[1,3-oxathiolane-2,3'-indoline]-5,7-dione

Cat. No.: B12189652
M. Wt: 221.23 g/mol
InChI Key: QIJZXHLFSKXALH-UHFFFAOYSA-N
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Description

Spiro[1,3-oxathiolane-2,3'-indoline]-5,7-dione is a spirocyclic compound featuring a fused oxathiolane (a five-membered ring containing oxygen and sulfur) and an indoline-dione moiety. This unique heterocyclic architecture confers distinct electronic and steric properties, influencing its reactivity, stability, and biological activity.

Properties

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

spiro[1,3-oxathiolane-2,3'-1H-indole]-2',5-dione

InChI

InChI=1S/C10H7NO3S/c12-8-5-15-10(14-8)6-3-1-2-4-7(6)11-9(10)13/h1-4H,5H2,(H,11,13)

InChI Key

QIJZXHLFSKXALH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2(S1)C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Ketene Generation : Substituted acetic acids react with oxalyl chloride in the presence of a base (e.g., triethylamine or DIPEA) to form acyl chlorides, which subsequently generate ketenes through dehydrohalogenation.

  • Cycloaddition : The ketene undergoes nucleophilic addition with the imine nitrogen of the Schiff base, forming a zwitterionic intermediate that cyclizes into the spiro-β-lactam structure.

Diastereoselectivity is influenced by the ketene generation method. For example, using pre-synthesized acyl chlorides under reflux conditions favors cis-diastereomers, whereas in situ ketene formation at room temperature reverses selectivity to favor trans-isomers.

Diastereoselectivity and Yield Optimization

Table 1 summarizes key results from Staudinger syntheses using different ketene precursors:

CompoundR₁R₂Ketene SourceDiastereomer Ratio (cis:trans)Yield (%)
22a,bH4-FAcyl chloride1:264
22a,bH4-FIn situ2:165
26a,bH4-OEtAcyl chloride1:557
26a,bH4-OEtIn situ3.4:175

Data adapted from Ref.

Notably, electron-donating substituents (e.g., 4-OEt) enhance yields and selectivity for trans-diastereomers when ketenes are generated in situ. However, hydroxyl-substituted derivatives (e.g., 25a,b) remain challenging to synthesize via this method due to side reactions.

Ultrasound and Microwave-Assisted Synthesis

Alternative energy-efficient methods have been developed to improve reaction rates and yields.

Sonochemical Approach

Ultrasound irradiation accelerates the reaction between spiro[indole-3,2'-oxiranes] and thioacetamide in aqueous media. LiBr catalyzes the ring-opening of oxiranes, followed by cyclization to form the oxathiolane ring. Key advantages include:

  • Reduced Reaction Time : Conventional methods require 6–9 hours, whereas ultrasound completes the reaction in 1–2 hours.

  • Enhanced Yields : Sonication improves yields by 15–20% compared to thermal methods (Table 2).

MethodTime (h)Yield (%)
Conventional6–955–64
Ultrasound1–270–75
Microwave0.5–160–68

Data from Ref.

Microwave-Assisted Synthesis

Microwave irradiation offers rapid heating but is less effective than ultrasound for this reaction. Polar intermediates may decompose under prolonged microwave exposure, limiting yields.

Catalyst and Solvent-Free Green Synthesis

A solvent-free method has been developed to align with green chemistry principles. This approach involves heating spiro[indoline-3,2'-oxiranes] with thioacetamide without catalysts or solvents.

Reaction Optimization

  • Temperature : Reactions proceed efficiently at 80–100°C.

  • Yield : 5-Methylspiro[indoline-3,2'-oxathiolane]-2,5'-dione is obtained in 75% yield with high purity.

  • Advantages : Eliminates toxic solvents (e.g., DMF) and reduces purification steps.

Comparative Analysis of Synthetic Methods

Table 3 evaluates the pros and cons of each method:

MethodDiastereoselectivityYield (%)Environmental ImpactScalability
Staudinger (Acyl Chloride)Moderate (cis)50–65High (toxic solvents)Moderate
Staudinger (In Situ)High (trans)60–75ModerateHigh
UltrasoundNot reported70–75LowHigh
Solvent-FreeNot reported70–75Very LowModerate

The in situ Staudinger method and ultrasound-assisted synthesis are preferred for large-scale production due to their efficiency and scalability. Solvent-free methods, while environmentally benign, require further optimization for broader substrate compatibility .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or water to promote green chemistry principles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxindoles, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Anticancer Properties

Recent studies have shown that spiro[1,3-oxathiolane-2,3'-indoline]-5,7-dione derivatives exhibit substantial antiproliferative effects against various cancer cell lines. For instance:

  • MCF7 Cell Line : Compounds derived from this compound demonstrated effective inhibition of cell growth. The most potent compound had an IC50 value comparable to established chemotherapeutics like 5-fluorouracil and sunitinib. Specifically, compound 6m exhibited an IC50 of 3.597 µM against MCF7 cells, indicating strong antiproliferative activity .
  • HCT116 Cell Line : Similar efficacy was observed in HCT116 colon cancer cells. The leading compound (6m) showed an IC50 of 3.236 µM, outperforming both 5-fluorouracil and sunitinib .
  • A431 Cell Line : The spiro compound also exhibited remarkable activity against A431 epidermoid carcinoma cells with an IC50 of 2.434 µM, significantly higher than that of standard treatments .

Antiviral Properties

In addition to anticancer activity, this compound derivatives have been investigated for their antiviral potential:

  • Anti-SARS-CoV-2 Activity : Certain synthesized agents demonstrated promising results against SARS-CoV-2 in vitro. One compound showed a potency approximately 4.8 times greater than standard antiviral drugs such as chloroquine . This suggests potential applications in the treatment of COVID-19.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications.

Key Findings:

  • Substituent Effects : Compounds with chloro or bromo substitutions on the indolinyl moiety tended to exhibit enhanced antiproliferative properties compared to their unsubstituted counterparts.
  • Multi-targeted Mechanism : The compounds demonstrated multi-targeted inhibitory properties against key receptors such as EGFR and VEGFR-2, which are critical in cancer proliferation pathways .

Synthesis and Characterization

The synthesis of this compound involves multi-component reactions that yield various analogs with distinct biological profiles. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structures of these compounds .

Case Study 1: Anticancer Efficacy

A study synthesized a series of this compound derivatives and assessed their antiproliferative effects on MCF7 and HCT116 cell lines. The results indicated that several compounds had IC50 values significantly lower than those of conventional chemotherapeutics.

CompoundMCF7 IC50 (µM)HCT116 IC50 (µM)A431 IC50 (µM)
6m3.5973.2362.434
6l3.9864.111Not reported
Sunitinib3.979.67Not reported
5-Fluorouracil20.4323.44Not reported

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties against SARS-CoV-2 using a viral infection model where specific derivatives were tested for their ability to inhibit viral replication effectively.

Mechanism of Action

The mechanism of action of spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Spiro Compounds

Structural Features

The oxathiolane ring in the target compound differentiates it from other spiro systems:

  • Spiro-N,N-ketals (e.g., spiro[imidazolidine-2,2'-indan]-1',3'-dione): Contain nitrogen instead of oxygen/sulfur, leading to distinct π-conjugation and absorption properties (deep-red coloration) .
  • Spiro[1,3-dioxolane-2,3'-indolin]-2'-one : Features a dioxolane ring (two oxygen atoms), enhancing polarity but lacking sulfur’s electron-withdrawing effects .
  • Spiro[indole-3,2'-[1,3]thiazine]-diones : Incorporate a thiazine ring (nitrogen and sulfur), influencing hydrogen-bonding capacity and antimicrobial activity .
Table 1: Structural Comparison
Compound Heteroatoms in Spiro Ring Key Functional Groups Notable Substituents
Spiro[1,3-oxathiolane-2,3'-indoline]-5,7-dione O, S Indoline-dione, oxathiolane
Spiro[imidazolidine-2,2'-indan]-1',3'-dione N, N Imidazolidine, indan-dione Phenyl groups
Spiro[1,3-dioxolane-2,3'-indolin]-2'-one O, O Dioxolane, indolinone Methyl, phenyl substituents
Spiro[indole-3,2'-[1,3]thiazine]-diones N, S Thiazine, indole-dione Chlorophenyl, trifluoromethyl

Physical and Spectral Properties

  • Melting Points: Spiro[indole-2,2'-pyrrole] derivatives: 138–140°C . Spiro[indole-3,2'-[1,3]thiazine]-diones: 227–277°C . Spiro[1,3-dioxolane-2,3'-indolin]-2'-one: Not explicitly reported, but analogs with methyl/phenyl groups exhibit crystallinity stabilized by N–H⋯O hydrogen bonds . The target compound’s melting point is expected to fall within this range, influenced by sulfur’s polarizability and ring strain.
  • Spectroscopic Data :

    • IR: Oxathiolane’s C–S and C–O stretches (~600–1100 cm⁻¹) differ from C–N (~1250 cm⁻¹) in spiro-N,N-ketals .
    • NMR: The sulfur atom in oxathiolane may deshield adjacent protons, causing downfield shifts compared to dioxolane analogs .

Biological Activity

Spiro[1,3-oxathiolane-2,3'-indoline]-5,7-dione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent studies.

Anticancer Activity

Recent research indicates that various synthesized analogs of this compound exhibit significant antiproliferative effects against several human cancer cell lines.

Key Findings:

  • Cell Lines Tested: The compound has shown efficacy against MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines.
  • Potency:
    • Compound 6m demonstrated an IC50 value of 3.597 µM against MCF7 cells, comparable to standard chemotherapeutics like 5-fluorouracil (IC50 = 3.15 µM) and sunitinib (IC50 = 3.97 µM) .
    • Against HCT116 cells, compound 6m also showed superior efficacy with an IC50 of 3.236 µM compared to 5-fluorouracil and sunitinib .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (µM)Reference
6mMCF73.597
6mHCT1163.236
6mA4312.434
5-FUMCF73.15
SunitinibMCF73.97

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.

Research Insights:

  • Compounds derived from this scaffold have shown considerable antimicrobial activity against various bacterial strains.
  • The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is believed to result from its interaction with specific molecular targets within cells.

Potential Mechanisms Include:

  • Inhibition of Kinases: Some studies suggest that these compounds may inhibit key kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis: Flow cytometry analyses indicate that these compounds can induce apoptosis in cancer cells through intrinsic pathways.
  • Multi-targeted Effects: The ability to target multiple pathways makes these compounds promising candidates for further development in cancer therapy .

Case Studies

Several case studies have highlighted the potential of this compound derivatives in clinical settings.

Example Case Study:
A study involving a series of synthesized spiro-indole derivatives showed that compound 6f exhibited anti-SARS-CoV-2 properties with potency significantly higher than standard antiviral agents like chloroquine . This finding underscores the versatility of the compound beyond traditional anticancer applications.

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